Cas no 20028-72-2 (6-fluoroquinazolin-2-amine)

6-fluoroquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-fluoroquinazolin-2-amine
- 2-Amino-6-fluoroquinazoline
- SY224211
- AC5166
- AKOS027441575
- A925995
- MFCD12024575
- CS-0084750
- EN300-319526
- DTXSID80733743
- 20028-72-2
- DB-066037
-
- MDL: MFCD12024575
- インチ: InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
- InChIKey: GYWBVSDGGRQXNQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=NC(=N)NC2=C1)F
計算された属性
- せいみつぶんしりょう: 163.05457537g/mol
- どういたいしつりょう: 163.05457537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- ふってん: 373.7±34.0℃/760mmHg
6-fluoroquinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319526-0.05g |
6-fluoroquinazolin-2-amine |
20028-72-2 | 0.05g |
$888.0 | 2023-09-05 | ||
Enamine | EN300-319526-10.0g |
6-fluoroquinazolin-2-amine |
20028-72-2 | 10.0g |
$6390.0 | 2023-02-24 | ||
Chemenu | CM213045-1g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 1g |
$352 | 2021-08-04 | |
Chemenu | CM213045-10g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 10g |
$972 | 2021-08-04 | |
Chemenu | CM213045-5g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 5g |
$706 | 2021-08-04 | |
Alichem | A189011851-25g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 25g |
$2244.00 | 2023-09-02 | |
Enamine | EN300-319526-0.5g |
6-fluoroquinazolin-2-amine |
20028-72-2 | 0.5g |
$1014.0 | 2023-09-05 | ||
Enamine | EN300-319526-5.0g |
6-fluoroquinazolin-2-amine |
20028-72-2 | 5.0g |
$4309.0 | 2023-02-24 | ||
Chemenu | CM213045-1g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 1g |
$211 | 2022-12-28 | |
Alichem | A189011851-10g |
6-Fluoroquinazolin-2-amine |
20028-72-2 | 97% | 10g |
$1295.32 | 2023-09-02 |
6-fluoroquinazolin-2-amine 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
6-fluoroquinazolin-2-amineに関する追加情報
Comprehensive Overview of 6-Fluoroquinazolin-2-amine (CAS No. 20028-72-2): Properties, Applications, and Research Insights
6-Fluoroquinazolin-2-amine (CAS No. 20028-72-2) is a fluorinated quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities. With the increasing demand for fluorinated bioactive compounds, this molecule has become a focal point in drug discovery and material science.
The presence of a fluoro substituent at the 6-position of the quinazoline ring enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for designing kinase inhibitors and anticancer agents. Researchers have explored its potential in targeting EGFR (Epidermal Growth Factor Receptor), a hot topic in oncology due to its role in cell proliferation and survival. Recent studies also highlight its utility in developing antimicrobial agents, addressing the global challenge of antibiotic resistance.
From a synthetic perspective, 6-fluoroquinazolin-2-amine serves as a versatile intermediate for constructing more complex molecules. Its amine functional group allows for facile derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design (FBDD), a strategy widely discussed in AI-driven drug discovery platforms.
Environmental and regulatory considerations are also critical when discussing fluorinated compounds. While 6-fluoroquinazolin-2-amine is not classified as hazardous, its synthesis and handling require adherence to green chemistry principles—a topic frequently searched by sustainability-focused researchers. Innovations in catalytic fluorination methods have reduced waste generation, reflecting the industry's shift toward eco-friendly practices.
In material science, this compound's electron-deficient quinazoline core contributes to applications in organic electronics, such as OLEDs and sensors. The integration of AI-powered molecular modeling has accelerated the exploration of its optoelectronic properties, a trend dominating scientific literature and patent filings.
For researchers seeking CAS 20028-72-2 suppliers or 6-fluoroquinazolin-2-amine synthesis protocols, it is essential to note that commercial availability varies by region. Analytical data (e.g., NMR spectra and HPLC purity) are often prioritized in procurement queries, emphasizing the need for rigorous quality control in production.
Future directions for 6-fluoroquinazolin-2-amine research may include its role in PROTACs (Proteolysis-Targeting Chimeras)—an emerging therapeutic modality—or as a ligand in metal-organic frameworks (MOFs). These intersections with cutting-edge technologies ensure its relevance in both academic and industrial settings.
20028-72-2 (6-fluoroquinazolin-2-amine) 関連製品
- 190273-81-5(5-Fluoroquinazolin-2-amine)
- 190274-01-2(7-Fluoroquinazolin-2-amine)
- 1044135-16-1(4-(Aminosulfonyl)-N-cyclopropylbenzamide)
- 1379352-54-1(2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE)
- 1361656-92-9(2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine)
- 2228856-01-5(2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid)
- 850789-22-9(tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate)
- 13566-09-1(terbium vanadium tetraoxide)
- 2248183-94-8((2S)-2-(1,3-Dioxan-2-yl)propanoic acid)
- 924249-48-9(5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide)

